molecular formula C17H14N2O7 B3975360 2-[2-hydroxy-3-(4-nitrophenoxy)propoxy]-1H-isoindole-1,3(2H)-dione

2-[2-hydroxy-3-(4-nitrophenoxy)propoxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B3975360
M. Wt: 358.3 g/mol
InChI Key: RCDQULMMWFROOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-hydroxy-3-(4-nitrophenoxy)propoxy]-1H-isoindole-1,3(2H)-dione, also known as NKH477, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoindolinone derivatives and has been found to exhibit a range of pharmacological activities.

Mechanism of Action

The mechanism of action of 2-[2-hydroxy-3-(4-nitrophenoxy)propoxy]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound may activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism. Activation of the AMPK pathway has been shown to inhibit the proliferation of hepatic stellate cells and induce apoptosis in cancer cells. This compound may also inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the expression of fibrotic markers and inhibit the proliferation of hepatic stellate cells, indicating its potential as an anti-fibrotic agent. This compound has also been found to reduce the expression of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-tumor agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-hydroxy-3-(4-nitrophenoxy)propoxy]-1H-isoindole-1,3(2H)-dione in lab experiments is its high purity and high yield. The synthesis method has been optimized to yield a high-quality product, which is important for ensuring reproducibility of results. Additionally, this compound has been extensively studied, and its pharmacological activities are well-documented. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to induce liver damage in animal models, and caution should be exercised when using this compound in in vivo experiments.

Future Directions

There are several future directions for research on 2-[2-hydroxy-3-(4-nitrophenoxy)propoxy]-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate its potential as an anti-fibrotic agent in other organs, such as the lung and kidney. Another potential direction is to investigate its potential as an anti-inflammatory agent in other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-tumor agent.

Scientific Research Applications

2-[2-hydroxy-3-(4-nitrophenoxy)propoxy]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-fibrotic, anti-inflammatory, and anti-tumor activities. This compound has been shown to inhibit the proliferation of hepatic stellate cells, which are responsible for liver fibrosis. It has also been found to reduce the expression of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-tumor agent.

properties

IUPAC Name

2-[2-hydroxy-3-(4-nitrophenoxy)propoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c20-12(9-25-13-7-5-11(6-8-13)19(23)24)10-26-18-16(21)14-3-1-2-4-15(14)17(18)22/h1-8,12,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDQULMMWFROOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(COC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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